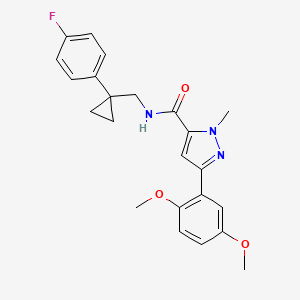![molecular formula C17H18N2O3S B2933515 3-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-pyrazole CAS No. 956237-41-5](/img/structure/B2933515.png)
3-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-pyrazole is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a sulfonyl group attached to a naphthalene ring, which is further connected to a pyrazole ring through a propoxy linker. The presence of these functional groups imparts unique chemical properties and potential biological activities to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of 1,3-diketones with hydrazines.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonation reactions.
Attachment of the Naphthalene Ring: The naphthalene ring can be attached via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the reactions. Additionally, green chemistry principles such as solvent-free reactions and the use of environmentally benign reagents can be employed to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-pyrazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, pyridine, and triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thiol derivatives.
Wissenschaftliche Forschungsanwendungen
3-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-pyrazole has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Medicine: Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-methyl-1-phenyl-1H-pyrazole: Lacks the sulfonyl and naphthalene groups, resulting in different chemical properties and biological activities.
4-[(hexylsulfanyl)methyl]-3,5-dimethyl-1-phenyl-1H-pyrazole:
2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]methyl]sulfanyl]-1H-benzimidazole: Features a benzimidazole ring and a trifluoroethoxy group, which confer different pharmacological properties.
Uniqueness
The uniqueness of 3-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-pyrazole lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of the sulfonyl group attached to a naphthalene ring through a propoxy linker makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
IUPAC Name |
3-methyl-1-(4-propoxynaphthalen-1-yl)sulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-3-12-22-16-8-9-17(15-7-5-4-6-14(15)16)23(20,21)19-11-10-13(2)18-19/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTJKEGAGIJERD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2933432.png)

![N-[(4-benzyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-2,4-dichlorobenzamide](/img/structure/B2933436.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B2933438.png)
![1-[4-(Pyridin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2933441.png)
![N-[3-(3-Amino-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-11-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2933444.png)

![1'-(4-Ethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2933448.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2933449.png)
![2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2933450.png)
![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2933451.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2933454.png)

